Propranolol impurity B-d7

Catalog No.
S12900116
CAS No.
M.F
C29H33NO4
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propranolol impurity B-d7

Product Name

Propranolol impurity B-d7

IUPAC Name

1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-naphthalen-1-yloxypropan-2-ol

Molecular Formula

C29H33NO4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3/i1D3,2D3,21D

InChI Key

MKZHJJQCUIZEDE-PRCNHKIYSA-N

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O

Propranolol impurity B-d7 is a deuterated form of propranolol impurity B, which serves as an important internal standard in analytical chemistry. Propranolol itself is a non-selective beta-adrenergic antagonist commonly used to treat conditions such as hypertension, anxiety, and certain types of heart problems. The chemical structure of propranolol impurity B-d7 includes a deuterium isotope, enhancing its stability and allowing for more precise quantification in mass spectrometry applications. The molecular formula for propranolol impurity B-d7 is C17H20D7N2O3C_{17}H_{20}D_7N_2O_3 with a CAS number of 98897-23-5 .

(such as alkylation and amination) are performed to build the propranolol structure while ensuring the incorporation of deuterium at specific positions.

A common method includes using deuterated solvents or reagents in standard organic synthesis techniques such as reflux or microwave-assisted synthesis .

Propranolol impurity B-d7 retains biological activity similar to that of propranolol. It exhibits:

  • Beta-adrenergic antagonism: This leads to decreased heart rate and blood pressure.
  • Anxiolytic effects: It can reduce anxiety symptoms by blocking the physiological effects of adrenaline.
  • Antiarrhythmic properties: Useful in managing irregular heartbeats.

The unique isotopic labeling with deuterium allows researchers to trace its metabolic pathways and interactions within biological systems more accurately .

Propranolol impurity B-d7 is primarily used in:

  • Analytical chemistry: As an internal standard in quantitative analysis by gas chromatography and liquid chromatography coupled with mass spectrometry.
  • Pharmaceutical research: To study the pharmacokinetics and metabolism of propranolol and its impurities.
  • Quality control: In pharmaceutical manufacturing to ensure the purity and consistency of propranolol formulations .

Studies involving propranolol impurity B-d7 often focus on its interactions within biological systems. Key areas include:

  • Metabolic studies: Understanding how propranolol is metabolized in vivo compared to its isotopically labeled form.
  • Drug-drug interactions: Evaluating how other medications may influence the efficacy and metabolism of propranolol when co-administered.

These studies provide insights into optimizing therapeutic regimens for patients using propranolol .

Propranolol impurity B-d7 shares similarities with several related compounds. Here are some notable comparisons:

Compound NameCAS NumberKey Features
Propranolol525-66-6Non-selective beta-blocker used for various conditions.
Propranolol impurity B83314-78-7An impurity variant; less active than parent compound.
Propranolol hydrochloride318-98-9Salt form; enhances solubility and stability.
(±)-Propranolol-d7344298-99-3Deuterated form used for quantification in assays.

Uniqueness

Propranolol impurity B-d7 is unique due to its isotopic labeling, which allows for enhanced detection sensitivity and accuracy in analytical applications compared to non-deuterated forms. This property makes it particularly valuable in pharmacokinetic studies where precise measurements are critical .

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

466.28489576 g/mol

Monoisotopic Mass

466.28489576 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

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